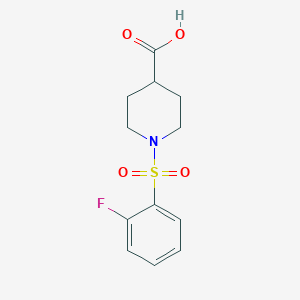

1-(2-Fluorobenzenesulfonyl)piperidine-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-Fluorobenzenesulfonyl)piperidine-4-carboxylic acid is a chemical compound with the molecular formula C12H14FNO4S and a molecular weight of 287.31 g/mol . It is characterized by the presence of a fluorobenzene sulfonyl group attached to a piperidine ring, which is further substituted with a carboxylic acid group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Métodos De Preparación

The synthesis of 1-(2-Fluorobenzenesulfonyl)piperidine-4-carboxylic acid typically involves the reaction of 2-fluorobenzenesulfonyl chloride with piperidine-4-carboxylic acid under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. This may include the use of automated reactors and continuous flow systems to ensure consistent production quality.

Análisis De Reacciones Químicas

1-(2-Fluorobenzenesulfonyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

Substitution: The fluorine atom in the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that compounds similar to 1-(2-Fluorobenzenesulfonyl)piperidine-4-carboxylic acid can exhibit significant anticancer properties. For instance, derivatives of piperidine have been synthesized and evaluated for their cytotoxicity against various cancer cell lines, including HCT-116 and MCF-7. These studies often utilize quantitative structure–activity relationship (QSAR) models to optimize the design of new anticancer agents based on structural modifications that enhance efficacy and reduce toxicity .

Enzyme Inhibition

The compound's sulfonamide moiety is known for its ability to inhibit various enzymes, making it a candidate for developing drugs targeting bacterial infections and cancer. For example, studies have demonstrated that related compounds can effectively inhibit urease and acetylcholinesterase, which are crucial in treating conditions like peptic ulcers and Alzheimer's disease, respectively .

Building Block for Complex Molecules

This compound serves as an essential intermediate in synthesizing more complex molecules with specific biological activities. Its functional groups allow for further derivatization, enabling the creation of novel compounds with tailored pharmacological profiles .

Pharmacological Studies

The compound has been involved in various pharmacological studies aimed at discovering new therapeutic agents. For instance, modifications of the piperidine structure have led to the development of derivatives that show promising antibacterial and anticancer activities. These derivatives are often screened using in vitro assays to evaluate their effectiveness against specific pathogens or cancer cells .

Antibacterial Activity

A series of studies have synthesized compounds related to this compound, demonstrating moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis. The synthesized derivatives were assessed for their IC50 values, revealing several compounds with potent inhibitory effects .

Anticancer Evaluation

In a notable study, derivatives of piperidine were synthesized and evaluated for their anticancer potential against multiple cell lines. The results indicated that certain modifications significantly enhanced cytotoxicity, suggesting that the structure of this compound could be pivotal in developing effective anticancer therapies .

Mecanismo De Acción

The mechanism of action of 1-(2-Fluorobenzenesulfonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The fluorobenzene sulfonyl group is known to enhance the compound’s binding affinity to these targets, while the piperidine ring provides structural stability. The carboxylic acid group may also play a role in the compound’s solubility and bioavailability.

Comparación Con Compuestos Similares

1-(2-Fluorobenzenesulfonyl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:

1-(2-Chlorobenzenesulfonyl)piperidine-4-carboxylic acid: Similar in structure but with a chlorine atom instead of fluorine, which may affect its reactivity and binding affinity.

1-(2-Methylbenzenesulfonyl)piperidine-4-carboxylic acid: Contains a methyl group instead of fluorine, which may influence its chemical properties and biological activity.

1-(2-Nitrobenzenesulfonyl)piperidine-4-carboxylic acid:

The uniqueness of this compound lies in the presence of the fluorine atom, which can enhance its chemical stability and biological activity compared to its analogs.

Actividad Biológica

1-(2-Fluorobenzenesulfonyl)piperidine-4-carboxylic acid (CAS No. 727717-65-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a fluorobenzenesulfonyl group and a carboxylic acid, which contributes to its unique chemical properties. The presence of the fluorine atom is significant as it often enhances the biological activity of compounds by affecting their lipophilicity and receptor interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The sulfonyl group can form hydrogen bonds and participate in hydrophobic interactions, potentially inhibiting enzymatic activity or modulating receptor functions.

Pharmacological Effects

Research indicates that this compound may exhibit various pharmacological effects, including:

- Antiviral Activity : Preliminary studies suggest that fluorinated compounds can enhance antiviral efficacy against certain viruses. However, specific data on this compound's antiviral properties remain limited .

- Cytotoxicity : In vitro studies have shown varying degrees of cytotoxicity against cancer cell lines. For instance, compounds with similar structures have demonstrated significant cytotoxic effects, with some exhibiting IC50 values below 20 µM against HeLa cells .

Case Studies and Research Findings

- Cytotoxicity Studies : A study investigating related fluorinated compounds found that modifications in the structure significantly influenced cytotoxicity. Compounds with similar piperidine frameworks showed enhanced activity against cancer cell lines such as HeLa and A549, indicating that structural modifications can lead to improved therapeutic profiles .

- Fluorinated Analogues : In a comparative analysis of fluorinated analogues, it was observed that the introduction of fluorine atoms generally improved the compounds' potency against various cancer cell lines. For example, specific analogues exhibited CC50 values significantly lower than 1 µM in certain assays .

Table 1: Cytotoxicity Data of Related Compounds

| Compound | Cell Line | CC50 (µM) |

|---|---|---|

| This compound | HeLa | TBD |

| Fluorinated analogue A | LLC-MK2 | <20 |

| Fluorinated analogue B | A549 | <0.019 |

| Fluorinated analogue C | HeLa | <0.039 |

Note: TBD denotes "To Be Determined" based on further research findings.

Propiedades

IUPAC Name |

1-(2-fluorophenyl)sulfonylpiperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO4S/c13-10-3-1-2-4-11(10)19(17,18)14-7-5-9(6-8-14)12(15)16/h1-4,9H,5-8H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVTMJSLAIYWPFK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC=CC=C2F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.